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Introduction to β-Sinensal

β-Sinensal is a sesquiterpenoid that contributes significantly to the characteristic aroma and flavor of citrus

fruits, especially oranges [1] [2]. It is traditionally identified as a component of cold-pressed orange oil but

can impart a metallic-fishy odor at higher concentrations [1]. Recent advances in fermentation

biotechnology have enabled its production as a standalone natural flavor ingredient, independent of orange

oil extraction, offering greater application flexibility and consistent quality [3] [4].

Chemical & Physical Properties

The table below summarizes key properties of β-sinensal for researchers to consider during experimental

design [2].

Property Value / Description

Common Name β-Sinensal

IUPAC Name (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal

Chemical Formula C₁₅H₂₂O
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Property Value / Description

Average Molecular Weight 218.34 g/mol

CAS Registry Number 3779-62-2

Solubility in Water Practically insoluble (est. 0.49 mg/L at 25°C)

Estimated LogP 4.624 (indicating high lipophilicity)

Boiling Point 180°C at 1.00 mm Hg

Beverage Flavor Application Profile

The recently launched Isobionics Natural beta-Sinensal 20 provides the following sensory and application

characteristics, ideal for flavor enhancement in beverages [3] [5] [6].

Aspect Description

Sensory
Profile

Aldehydic, citrus (tangerine, mandarin) peel taste and odor, with marine and algae

notes. Imparts a fresh effect to odor and a slightly metallic effect to taste.

Typical Use
Level

0.1 - 10 ppm

| Primary Applications | - Fruit Flavors: Adds juiciness/freshness to mango, berry, all citrus flavors.

Savory Flavors: Potent effects in tomato, fish, and meat flavor formulations.

Orange Oil Enhancement: Improves organoleptic properties of orange oil products. | |
Recommended Beverage Types | Non-alcoholic and alcoholic beverages, especially those with

citrus, berry, or mango flavor profiles. |

Detailed Experimental Protocols
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Protocol 1: Sensory Evaluation Threshold Determination

This protocol outlines the procedure for determining the detection and recognition thresholds of β-sinensal in

a model beverage system.

1. Objective: To quantitatively determine the minimum concentration at which β-sinensal can be

detected and correctly identified in a base matrix.
2. Materials:

β-Sinensal standard (e.g., Isobionics Natural beta-Sinensal 20) [3].
Neutral base: 5% sucrose solution in deionized water or a commercially available neutral beer

[7].
Glass beakers, volumetric flasks, pipettes.

Food-grade tasting cups.
Sensory panel (minimum n=25, screened for sensory acuity).

3. Procedure:
Stock Solution: Precisely prepare a 100 ppm stock solution of β-sinensal in a food-grade

solvent (e.g., ethanol).
Dilution Series: Using the neutral base, create a geometric series of solutions (e.g., 0.1, 0.5, 1,

5, 10 ppm).
Presentation: Use a forced-choice ascending concentration series method (e.g., 3-AFC).

Present each panelist with three samples per concentration level: two containing the base and
one containing the base + β-sinensal.

Data Collection: Ask panelists to identify the odd sample. The detection threshold is the
concentration at which a statistically significant proportion (e.g., p<0.05) of the panel can

correctly identify the sample above chance.
Data Analysis: Calculate individual thresholds using a best-estimate method from dose-

response curves, then calculate the group mean and standard deviation.

Protocol 2: Formulation Stability Testing

This protocol assesses the stability of β-sinensal in a final beverage product under various storage conditions.

1. Objective: To evaluate the chemical stability and sensory shelf-life of β-sinensal in a beverage
formulation.

2. Materials:
Finished beverage product formulated with β-sinensal.

Headspace vials, Gas Chromatography-Mass Spectrometry (GC-MS) system.
Controlled environment chambers (for temperature & light).

3. Procedure:
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Sample Preparation: Bottle the beverage and separate it into batches for different storage

conditions.
Storage Conditions:

Accelerated Aging: 37°C, 70% relative humidity, protected from light.
Light Exposure: Under controlled light intensity (e.g., 5000 lux).

Control: 4°C, dark.
Sampling: Collect samples at defined time points (e.g., 0, 1, 3, 6 months).

Analysis:
Chemical: Use static headspace GC-MS [1] to quantify residual β-sinensal and identify

potential degradation compounds.
Sensory: A trained panel evaluates samples against the control for any off-flavors or loss

of top-notes.
4. Key Parameters: Monitor for degradation products that could cause off-flavors, leveraging

historical data that notes high concentrations of β-sinensal can lead to "objectionable" or "metallic-
fishy" odors [1].

Application Workflow and Best Practices

The following diagram illustrates the recommended workflow for integrating β-sinensal into a beverage

formulation, from initial assessment to final product validation.
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Define Flavor Goal

Literature & Data Review

Design Preliminary
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Final Product Validation
(Sensory & Chemical)

Stability Data

Implement QC Protocol

Click to download full resolution via product page

Best Practices for Application:

Start Low: Begin with the lowest recommended dosage (0.1 ppm) and increase gradually to avoid

introducing off-notes [3] [1].
Solubility Considerations: Due to its low water solubility, β-sinensal may require solubilization using

approved food-grade solvents or encapsulation techniques for uniform distribution in aqueous
systems [2].

Synergistic Blending: It works exceptionally well in enhancing the overall freshness and juiciness of
citrus flavors and can be blended with other flavor compounds to create more complex profiles [3] [5].

Regulatory & Commercial Information

For commercial application, the following regulatory and sourcing information is critical [3] [6] [4]:

Regulatory Status: The product meets EU and US food-grade standards. It complies with
Regulation (EC) 1334/2008 and can be labeled as a natural flavouring preparation in the EU.

FEMA/GRAS approval is expected by June 2025.
Certifications: It is certified as Kosher, Halal, ISO 22000, and pesticide-free.

Sourcing: As of March 2025, Isobionics (a BASF brand) produces β-sinensal via a proprietary
fermentation process, ensuring consistent quality and supply independent of agricultural harvests.

Conclusion
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β-Sinensal is a versatile, natural tool for flavor chemists seeking to enhance citrus authenticity and add juicy,

fresh notes to a wide range of beverages. Its recent commercial availability via fermentation provides a

reliable, high-quality source. Successful application requires careful dosage control, stability testing, and an

understanding of its synergistic potential within complex flavor systems.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
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Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com
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